molecular formula C21H19IN2O B2870363 1-(9H-carbazol-9-yl)-3-[(4-iodophenyl)amino]propan-2-ol CAS No. 314052-87-4

1-(9H-carbazol-9-yl)-3-[(4-iodophenyl)amino]propan-2-ol

Cat. No.: B2870363
CAS No.: 314052-87-4
M. Wt: 442.3
InChI Key: VNRRYUACNGNFLS-UHFFFAOYSA-N
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Description

1-(9H-Carbazol-9-yl)-3-[(4-iodophenyl)amino]propan-2-ol is a carbazole-derived compound featuring a propan-2-ol backbone substituted at the 9-position of the carbazole core and a 4-iodophenylamino group. The carbazole scaffold is known for its diverse biological activities, including dynamin inhibition, β-adrenergic antagonism, and enzyme modulation .

Properties

IUPAC Name

1-carbazol-9-yl-3-(4-iodoanilino)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19IN2O/c22-15-9-11-16(12-10-15)23-13-17(25)14-24-20-7-3-1-5-18(20)19-6-2-4-8-21(19)24/h1-12,17,23,25H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNRRYUACNGNFLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2CC(CNC4=CC=C(C=C4)I)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19IN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(9H-carbazol-9-yl)-3-[(4-iodophenyl)amino]propan-2-ol typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Carbazole Moiety: The carbazole structure can be synthesized through cyclization reactions involving aniline derivatives.

    Introduction of the Iodophenyl Group: The iodophenyl group is often introduced via electrophilic aromatic substitution reactions.

    Coupling Reactions: The final step involves coupling the carbazole and iodophenyl intermediates through a nucleophilic substitution reaction, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

1-(9H-carbazol-9-yl)-3-[(4-iodophenyl)amino]propan-2-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amines or alcohols.

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dimethylformamide (DMF), dichloromethane (DCM).

Scientific Research Applications

1-(9H-carbazol-9-yl)-3-[(4-iodophenyl)amino]propan-2-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific proteins or pathways.

    Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its conductive properties.

Mechanism of Action

The mechanism of action of 1-(9H-carbazol-9-yl)-3-[(4-iodophenyl)amino]propan-2-ol involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The pathways involved may include signal transduction pathways, where the compound modulates the activity of kinases or other signaling molecules.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Effects on the Carbazole Core

Halogenated Carbazole Derivatives
  • 3,6-Dibromo-carbazole Derivatives (8a, 8b): These compounds exhibit potent inhibition of clathrin-mediated endocytosis (IC₅₀ = 2.1–2.3 μM) .
  • 3,6-Dichloro-carbazole Derivatives (): Substitution with chlorine reduces steric bulk compared to iodine but maintains strong electron-withdrawing properties. The 2,4-dimethoxyphenylamino group in this compound may improve solubility via hydrogen bonding .
  • 3,6-Diiodo-carbazole Derivatives () : The larger iodine atoms increase molecular weight (MW = 618.25 g/mol) and lipophilicity (logP = 8.65), which may enhance membrane permeability but reduce aqueous solubility .
Non-Halogenated Carbazole Derivatives
  • Carbazol-4-yloxy Derivatives (): Substitution at the 4-position with an oxygen linker (e.g., 1-(9H-carbazol-4-yloxy)-3-substituted amino-2-propanol) shifts the pharmacophore, leading to β-adrenergic receptor antagonism. Three analogs in this class showed superior inhibition of isoprenaline-induced tachycardia .

Modifications on the Propan-2-ol Side Chain

Aromatic Amino Substituents
  • 4-Iodophenylamino Group: The iodine atom’s size and electronegativity may strengthen van der Waals interactions and halogen bonding in target binding, compared to smaller halogens (Cl, Br) .
  • 4-Methylbenzylamino and 4-Chlorobenzylamino Groups (Compounds 35, 43): These derivatives exhibit dynamin I GTPase inhibition (IC₅₀ = 1.0 μM). The methyl group enhances hydrophobicity, while chlorine offers moderate electron withdrawal .
Heterocyclic and Aliphatic Substituents
  • Piperazinyl Group () : The compound 1-(9H-carbazol-9-yl)-3-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol introduces a basic nitrogen, improving solubility and enabling cation-π interactions. However, its IC₅₀ values for specific targets are unreported .
  • Isopropylamino Group (): The branched aliphatic chain in 1-{[1,3-di(9H-carbazol-9-yl)-2-propanyl]oxy}-3-(isopropylamino)-2-propanol may reduce metabolic stability compared to aromatic amines .

Dynamin Inhibition

Compound Substituents IC₅₀ (μM) Target Activity Reference
35 4-Methylbenzylamino 1.0 ± 0.2 Dynamin I GTPase
43 4-Chlorobenzylamino 1.0 ± 0.2 Dynamin I GTPase
8a (3,6-dibromo) Dimethylamino 2.3 ± 3.3 Clathrin-mediated endocytosis
Target Compound (Hypothetical) 4-Iodophenylamino N/A Predicted dynamin inhibition

Key Observations :

  • Smaller halogens (Cl, Br) and methyl groups on the benzylamino side chain optimize dynamin inhibition.
  • The 4-iodophenyl group’s larger size may hinder binding in dynamin’s active site but could enhance selectivity for other targets.

β-Adrenergic Receptor Antagonism

Compound Substituents Bioactivity Reference
Carazolol Derivatives Carbazol-4-yloxy + substituted amines Inhibition of isoprenaline-induced tachycardia
Target Compound Carbazol-9-yl + 4-iodophenylamino Unknown

Key Observations :

  • Substitution at the carbazole 4-position (vs. 9) is critical for β-adrenergic activity.
  • The target compound’s 9-position substitution likely redirects its pharmacological profile away from β-blockade.

Physicochemical Properties

Property Target Compound (Hypothetical) 3,6-Diiodo-carbazole () 3,6-Dichloro-carbazole ()
Molecular Weight ~450 g/mol (estimated) 618.25 g/mol 399.32 g/mol
logP ~6.5 (estimated) 8.65 5.2 (estimated)
Polar Surface Area (Ų) ~50 (estimated) 27.10 60 (estimated)

Key Observations :

  • Dichloro and dimethoxy groups balance hydrophobicity and hydrogen-bonding capacity .

Biological Activity

1-(9H-carbazol-9-yl)-3-[(4-iodophenyl)amino]propan-2-ol, also known by its CAS number 314052-87-4, is a complex organic compound featuring a carbazole structure and an iodophenyl moiety. This compound has garnered attention in scientific research due to its potential biological activities, particularly in medicinal chemistry and material science applications. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of 1-(9H-carbazol-9-yl)-3-[(4-iodophenyl)amino]propan-2-ol typically involves several key steps:

  • Formation of the Carbazole Moiety : The carbazole structure can be synthesized through cyclization reactions involving aniline derivatives.
  • Introduction of the Iodophenyl Group : The iodophenyl group is usually introduced via electrophilic aromatic substitution reactions.
  • Coupling Reactions : The final step involves coupling the carbazole and iodophenyl intermediates using nucleophilic substitution reactions, often facilitated by bases like potassium carbonate in polar aprotic solvents such as dimethylformamide (DMF) .

1-(9H-carbazol-9-yl)-3-[(4-iodophenyl)amino]propan-2-ol exhibits various biological activities primarily through its interaction with specific molecular targets. It can modulate the activity of proteins or enzymes involved in critical cellular pathways, including signal transduction pathways where it may influence kinase activity or other signaling molecules .

Antiviral Properties

Recent studies have indicated that derivatives of carbazole compounds, including those similar to 1-(9H-carbazol-9-yl)-3-[(4-iodophenyl)amino]propan-2-ol, exhibit significant antiviral properties. For instance, a study on related compounds demonstrated strong binding affinities to SARS-CoV-2 proteins through molecular docking simulations, suggesting potential as inhibitors against viral replication .

Cytotoxicity Studies

Cytotoxicity assays have shown that carbazole derivatives can possess potent anticancer properties. For instance, compounds derived from similar structures were tested against various cancer cell lines (e.g., MDA-MB-231, SUIT-2, HT-29) and exhibited varying degrees of cytotoxicity, often outperforming established chemotherapeutics like cisplatin in certain contexts .

Data Table: Biological Activity Overview

Biological ActivityObservationsReferences
Antiviral ActivityStrong binding to SARS-CoV-2 proteins
CytotoxicityPotent against multiple cancer cell lines
Mechanism of ActionModulates protein/enzyme activity
Potential as Fluorescent ProbeUnique photophysical properties

Case Study 1: Antiviral Efficacy

In a recent study published in PubMed, researchers synthesized a series of carbazole-based compounds and evaluated their efficacy against SARS-CoV-2. The results indicated that specific derivatives exhibited promising inhibitory effects on viral proteins essential for replication .

Case Study 2: Anticancer Activity

Another investigation focused on the cytotoxic effects of similar carbazole derivatives on human cancer cell lines. The study found that certain compounds significantly reduced cell viability compared to controls, highlighting their potential for development as new anticancer agents .

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